Methyl (Z)-1-(octadec-9-enyl)-5-oxopyrrolidine-3-carboxylate
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Overview
Description
Methyl (Z)-1-(octadec-9-enyl)-5-oxopyrrolidine-3-carboxylate is a complex organic compound with a unique structure that includes a pyrrolidine ring, a long aliphatic chain, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (Z)-1-(octadec-9-enyl)-5-oxopyrrolidine-3-carboxylate typically involves the reaction of (Z)-octadec-9-enylamine with methyl 5-oxopyrrolidine-3-carboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (Z)-1-(octadec-9-enyl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl (Z)-1-(octadec-9-enyl)-5-oxopyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (Z)-1-(octadec-9-enyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (Z)-Octadec-9-enyl methanesulfonate
- (Z)-Octadec-9-enyl isovalerate
- (Z)-Octadec-9-enyl dihydrogen phosphate
Uniqueness
Methyl (Z)-1-(octadec-9-enyl)-5-oxopyrrolidine-3-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
94108-43-7 |
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Molecular Formula |
C24H43NO3 |
Molecular Weight |
393.6 g/mol |
IUPAC Name |
methyl 1-[(Z)-octadec-9-enyl]-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C24H43NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25-21-22(20-23(25)26)24(27)28-2/h10-11,22H,3-9,12-21H2,1-2H3/b11-10- |
InChI Key |
IGYHVXBJVMNSAV-KHPPLWFESA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCN1CC(CC1=O)C(=O)OC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCN1CC(CC1=O)C(=O)OC |
Origin of Product |
United States |
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